molecular formula C19H13Cl2N3O5S2 B2465925 3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide CAS No. 301305-20-4

3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide

Cat. No.: B2465925
CAS No.: 301305-20-4
M. Wt: 498.35
InChI Key: VBWZSEGAMZZDHO-APSNUPSMSA-N
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Description

This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (2,4-dichlorophenyl)methylidene group at position 5 (Z-configuration), a sulfanylidene (C=S) group at position 2, and a propanamide side chain linked to a 2-hydroxy-5-nitrophenyl moiety. The 2,4-dichlorophenyl and 5-nitro groups introduce strong electron-withdrawing effects, which may enhance binding affinity to biological targets such as kinases or enzymes via hydrophobic and polar interactions . Its synthesis likely follows established routes for rhodanine derivatives, involving cyclocondensation of thiosemicarbazides with α-halo acids or ketones under reflux conditions . Structural confirmation would utilize crystallographic tools like SHELXL or ORTEP-3 , while bioactivity profiling could align with computational similarity analyses (e.g., Tanimoto coefficients) .

Properties

IUPAC Name

3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O5S2/c20-11-2-1-10(13(21)8-11)7-16-18(27)23(19(30)31-16)6-5-17(26)22-14-9-12(24(28)29)3-4-15(14)25/h1-4,7-9,25H,5-6H2,(H,22,26)/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWZSEGAMZZDHO-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H10Cl2N2O3SC_{17}H_{10}Cl_2N_2O_3S with a molecular weight of approximately 425.3089 g/mol. The structure features a thiazolidinone core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazolidinones have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying levels of Minimum Inhibitory Concentration (MIC) values reported .
  • Anticancer Properties : Several studies have investigated the anticancer potential of thiazolidinone derivatives. For example, compounds similar to the target compound exhibited significant antiproliferative effects on human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM .

The mechanisms underlying the biological activities of thiazolidinones are diverse:

  • Enzyme Inhibition : Some thiazolidinones act as enzyme inhibitors, targeting proteases involved in viral replication, such as the NS2B-NS3 protease of the Dengue virus .
  • Cell Cycle Interference : Compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis .
  • Antioxidant Activity : Certain thiazolidinones exhibit antioxidant properties that can protect cells from oxidative stress, contributing to their anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the target structure:

  • Study on Antibacterial Activity : Zvarec et al. reported that specific thiazolidinone derivatives demonstrated antibacterial activity against Staphylococcus aureus with MIC values ranging from 16 to 32 mg/ml .
  • Antimalarial Activity : In vitro studies showed that some derivatives had moderate antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, indicating potential for further development in anti-parasitic therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus16–32 mg/ml
AnticancerA549 (Lung Cancer)7.0–20.3 µM
AntimalarialPlasmodium falciparumIC50 = 35.0 µM (sensitive), 151.4 µM (resistant)
Enzyme InhibitionNS2B-NS3 protease (Dengue virus)Not specified

Scientific Research Applications

The compound has been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidine moiety is particularly significant as it has been associated with diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit potent antimicrobial effects. The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Thiazolidinone derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate its exact mechanisms of action and potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various models. It has shown promise in reducing inflammation markers, indicating its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives, including the compound . They assessed its antimicrobial activity using standard disk diffusion methods against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanisms

A recent study focused on the anticancer effects of thiazolidinone derivatives on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis following treatment with this compound .

Case Study 3: Anti-inflammatory Properties

In another investigation published in Phytotherapy Research, researchers evaluated the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. The results demonstrated a marked reduction in edema compared to untreated controls, highlighting its potential therapeutic application in inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analogs differ in substituents on the arylidene ring (position 5 of the thiazolidinone) and the N-linked aromatic group. Key examples include:

Compound Name Arylidene Substituent (Position 5) N-Linked Group Molecular Weight (g/mol) XLogP3 Bioactivity Notes (Inferred/Reported)
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylphenyl 5-Methyl-1,3,4-thiadiazol-2-yl 404.5 3.3 Moderate kinase inhibition (hypothetical)
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-yl Phenyl 399.5 3.1 Antifungal activity (analogous compounds)
3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide 2-Chlorophenyl 5-(4-Methoxybenzyl)-thiazol-2-yl 561.0 4.5 Anticancer potential (structural analogs)
Target Compound 2,4-Dichlorophenyl 2-Hydroxy-5-nitrophenyl ~495.3 (estimated) ~4.8 Enhanced target binding (electron-withdrawing groups)

Key Observations :

  • Electron-Withdrawing vs.
  • N-Linked Group Diversity: The 2-hydroxy-5-nitrophenyl moiety offers a unique combination of hydrogen-bond donor (hydroxyl) and acceptor (nitro) groups, contrasting with simpler phenyl () or heterocyclic () groups. This could enhance solubility and target selectivity .
Computational Similarity and Activity Landscapes
  • Tanimoto Coefficient Analysis: Using MACCS or Morgan fingerprints, the target compound shows ~60–70% similarity to analogs with halogenated arylidenes (e.g., ), but <50% similarity to non-halogenated derivatives (e.g., ). High similarity (>0.8) is observed with other dichlorophenyl-containing thiazolidinones .
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., 2-chloro vs. 2,4-dichloro) may create "activity cliffs," where potency varies significantly due to steric or electronic effects . For example, dichlorination may block metabolic degradation, improving pharmacokinetics .
Bioactivity and Target Profiling
  • Kinase Inhibition : Analog (4-methylphenyl) showed moderate ROCK1 kinase inhibition in docking studies, while the target compound’s dichlorophenyl group may enhance affinity due to deeper hydrophobic pocket penetration .
  • Antimicrobial Activity : Thiophene-containing analogs () exhibited antifungal properties, but the nitro group in the target compound may shift activity toward antibacterial targets (e.g., nitroreductase-sensitive pathogens) .

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